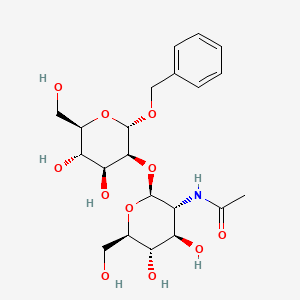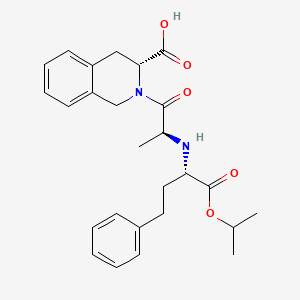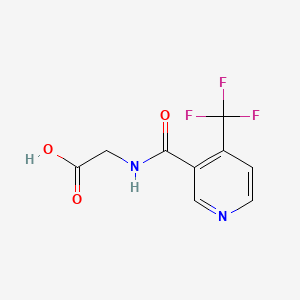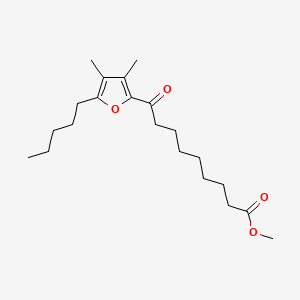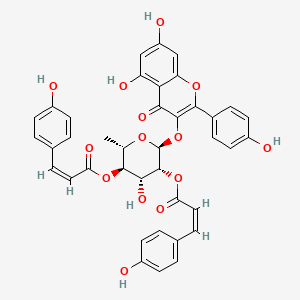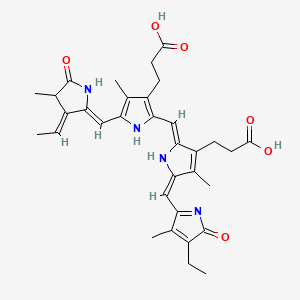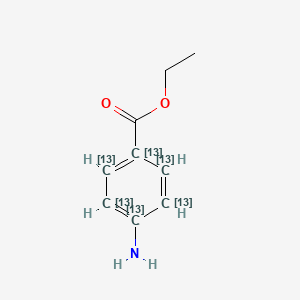
Benzocaine-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzocaine-13C6 is a compound with the molecular formula C9H11NO2 . It is also known as ethyl 4-amino (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate . It is a local anesthetic used in pain control management, and it is in the ester local anesthetic class of medications .
Synthesis Analysis
Benzocaine can be synthesized via the Fischer esterification reaction . It can be prepared from p-toluidine by a four-step synthesis . The polymorphs of benzocaine were obtained by means of techniques commonly used for the preparation of various pharmaceutical dosage forms: ball milling, micro milling, and cryogenic grinding .Molecular Structure Analysis
The molecular weight of Benzocaine-13C6 is 171.15 g/mol . The IUPAC name is ethyl 4-amino (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate . The InChI, InChIKey, Canonical SMILES, and Isomeric SMILES are also provided .Chemical Reactions Analysis
Benzocaine’s structural polymorphism (forms I, II, III) influences its solubility, apparent solubility, and chemical stability . These are vital parameters for preformulation and formulation work . Electrophilic and nucleophilic reactions of benzocaine are common procedures to construct a library of benzocaine derivatives .Physical And Chemical Properties Analysis
Benzocaine-13C6 has a molecular weight of 171.15 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are 171.09910761 g/mol .Mecanismo De Acción
Benzocaine functions by reversibly binding to and inhibiting sodium channels in the neuronal cell membrane . It first enters the cell in a nonionized form and then becomes ionized after traversing the membrane bilayer . Its ionized form then binds to the alpha subunit, inhibiting voltage-gated sodium channels .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i3+1,4+1,5+1,6+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFLLBZGZJTVJG-LSYAIDEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


